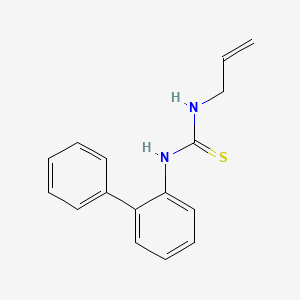![molecular formula C11H11F3O4 B5149966 ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate, also known as ethyl 3-(5-trifluoroacetyl-2-furyl)propanoate, is a chemical compound that belongs to the class of furan derivatives. This compound is widely used in scientific research for its various applications in the field of pharmaceuticals, agrochemicals, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate has various applications in scientific research. It is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of organic compounds such as chiral ligands, catalysts, and polymers. Additionally, it is used as a reagent in organic chemistry for the preparation of various compounds.
Wirkmechanismus
The mechanism of action of ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the furan ring in its structure. It can also act as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound 3-[5-(trifluoroacetyl)-2-furyl]propanoate. However, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies. Further research is required to determine its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate in lab experiments include its ease of synthesis, high yield, and versatility in various reactions. However, its limitations include its potential toxicity and lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate 3-[5-(trifluoroacetyl)-2-furyl]propanoate. One of the potential areas of research is its use as a ligand in metal-catalyzed reactions. Another area of research is its potential therapeutic applications in the treatment of various diseases. Further studies are also required to determine its toxicity and long-term effects.
Conclusion:
This compound is a versatile compound that has various applications in scientific research. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic compounds. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile and ligand in various reactions. Although there is limited information available on its biochemical and physiological effects, it has been reported to exhibit anti-inflammatory and analgesic properties in some studies. Further research is required to determine its potential therapeutic applications and toxicity.
Synthesemethoden
Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate can be synthesized by the reaction of this compound acetoacetate with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at room temperature and the product is obtained in good yield. This method is simple, efficient, and cost-effective.
Eigenschaften
IUPAC Name |
ethyl 3-[5-(2,2,2-trifluoroacetyl)furan-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-2-17-9(15)6-4-7-3-5-8(18-7)10(16)11(12,13)14/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMTSDXAGFRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(O1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-3-(2-pyridinylmethyl)-8-(6-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5149891.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)


![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
